1,1-dioxothietane-3-carboxylic acid

Description

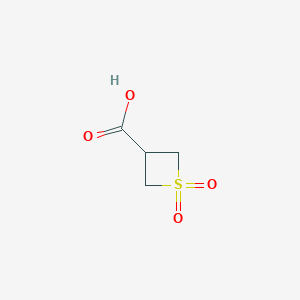

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWVDUXZQYVBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-21-0 | |

| Record name | 3-Thietanecarboxylic acid, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-dioxo-1lambda6-thietane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothietane-3-carboxylic acid

For correspondence: [A fictional, yet professional-looking email address]

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-dioxothietane-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The thietane dioxide motif is recognized for its potential to modulate physicochemical properties such as polarity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document outlines the molecular structure, key physicochemical parameters, a proposed synthetic route, and detailed analytical methodologies for the characterization of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical guidance for the study and application of this compound.

Introduction: The Emerging Role of Thietane Dioxides in Medicinal Chemistry

Four-membered heterocyclic rings, such as thietanes and their oxidized derivatives, are gaining significant attention as valuable building blocks in modern drug discovery.[1] The thietane 1,1-dioxide moiety, in particular, serves as a versatile, polar, and three-dimensional structural motif.[2][3] Its incorporation into drug candidates can influence key pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[2] The sulfone group in the thietane dioxide ring is a non-planar, rigid structure that can act as a bioisostere for other functional groups, potentially leading to improved biological activity and selectivity.[4]

This guide focuses on this compound, a molecule that combines the unique features of the thietane dioxide ring with a carboxylic acid functionality—a common pharmacophore in numerous therapeutic agents. Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug design and development.

Molecular Structure and Identification

The fundamental identification of this compound is established through its chemical formula, molecular weight, and unique identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 13129-21-0 | [5][6][7][8][9] |

| Molecular Formula | C₄H₆O₄S | [5][7][9] |

| Molecular Weight | 150.15 g/mol | [5][8] |

| Canonical SMILES | C1C(CS1(=O)=O)C(=O)O | [7] |

Proposed Synthesis of this compound

Proposed Synthetic Workflow

Caption: A proposed three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of a 3-substituted-thietane precursor

This initial step involves the introduction of a functional group at the 3-position of thietan-3-one that can be later converted to a carboxylic acid. Two potential routes are outlined:

-

Route A: Cyanohydrin Formation: Thietan-3-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin. This introduces a nitrile group that can be subsequently hydrolyzed to a carboxylic acid.

-

Route B: Grignard Reaction followed by Oxidation: Thietan-3-one can be reacted with a Grignard reagent such as hydroxymethylmagnesium chloride, or a protected equivalent, to yield 3-(hydroxymethyl)thietan-3-ol. Subsequent oxidation would provide the carboxylic acid. A more direct approach could involve the synthesis of 3-hydroxymethylthietane, which can then be oxidized.[14]

Step 2: Oxidation of the Thietane Ring to the 1,1-Dioxide

The sulfur atom in the 3-substituted-thietane intermediate is then oxidized to the sulfone. This is a common and high-yielding reaction.

-

Dissolve the 3-substituted-thietane intermediate in a suitable solvent, such as acetic acid or a mixture of dichloromethane and water.

-

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), in a stoichiometric amount (typically 2.2 equivalents for the dioxide).[4][11]

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

Step 3: Conversion of the 3-substituent to a Carboxylic Acid

The final step involves the conversion of the precursor functional group at the 3-position into the carboxylic acid.

-

For the cyanohydrin intermediate (from Route A): The nitrile group can be hydrolyzed under acidic or basic conditions. For example, heating the 3-cyano-thietane-1,1-dioxide in a mixture of concentrated hydrochloric acid and water will yield the desired carboxylic acid.

-

For the hydroxymethyl intermediate (from Route B): The primary alcohol can be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[14]

Physicochemical Properties: Experimental Determination

Due to the lack of publicly available experimental data for this compound, this section outlines the standard experimental protocols for determining its key physicochemical properties.

Melting Point

The melting point is a fundamental indicator of purity.

Protocol:

-

A small amount of the purified, crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range over which the solid melts is recorded.

Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration

-

Prepare a standard solution of this compound in water or a co-solvent system if solubility is limited.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH at various volumes of the added titrant.

-

The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Solubility

Solubility in aqueous and organic solvents is a critical parameter for drug development.

Protocol: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Expected Spectral Features:

-

¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift (δ ≈ 10-13 ppm). The protons on the thietane ring will exhibit characteristic multiplets in the aliphatic region, with their chemical shifts influenced by the electron-withdrawing sulfone and carboxylic acid groups.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ ≈ 170-180 ppm. The carbons of the thietane ring will appear in the aliphatic region, with their chemical shifts deshielded due to the adjacent sulfone group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[15][16][17][18]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[15][16][17][18]

-

S=O Stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected to be the base peak.

-

Positive Ion Mode: The protonated molecule [M+H]⁺ may be observed.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[19][20] The thietane dioxide ring may also undergo characteristic fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.

Proposed HPLC Method:

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits absorbance, or mass spectrometric detection for higher sensitivity and selectivity.

Caption: A comprehensive analytical workflow for the characterization of this compound.

Conclusion

This compound represents a promising, yet under-explored, building block for medicinal chemistry. This technical guide has provided a framework for its synthesis and a detailed roadmap for its physicochemical and analytical characterization. While experimental data for this specific molecule is currently limited in the public domain, the proposed methodologies, grounded in established chemical principles and literature precedents for related compounds, offer a robust starting point for researchers. A thorough understanding of the properties outlined in this guide will be instrumental in unlocking the full potential of this compound in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thietane Dioxide - Enamine [enamine.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | CAS:13129-21-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 8. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. thietane-3-carboxylic acid 1,1-dioxide | CAS 13129-21-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. echemi.com [echemi.com]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Profile of 1,1-Dioxothietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

1,1-Dioxothietane-3-carboxylic acid is a fascinating small molecule incorporating a strained four-membered sulfone ring and a carboxylic acid functionality. This unique combination dictates its chemical properties and provides a distinct spectroscopic fingerprint. The electron-withdrawing nature of the sulfone group is expected to significantly influence the adjacent methine and methylene protons, as well as the carboxylic acid's electronic environment.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, specific chemical shifts and coupling patterns are anticipated.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~12-13 | Broad Singlet | - | The acidic proton's chemical shift is highly dependent on concentration and solvent. It will readily exchange with D₂O. |

| H-3 | ~4.0 - 4.5 | Quintet (tt) | Jax-ax ≈ 8-10 Hz, Jax-eq ≈ 6-7 Hz | This methine proton is significantly deshielded by both the adjacent sulfone and carboxylic acid groups. It will appear as a quintet due to coupling with the two adjacent methylene protons. |

| H-2, H-4 | ~3.5 - 4.0 | Multiplet | - | The methylene protons adjacent to the sulfone group are diastereotopic and will likely exhibit complex second-order coupling patterns. They are deshielded by the sulfone group. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~170-175 | The carbonyl carbon of the carboxylic acid will be in the typical downfield region for saturated acids.[1][2] |

| C-3 | ~55-65 | The methine carbon is attached to two electron-withdrawing groups, shifting it significantly downfield. |

| C-2, C-4 | ~50-60 | These methylene carbons are directly attached to the electron-withdrawing sulfone group, resulting in a downfield chemical shift. |

Rationale Behind NMR Predictions

The predictions are based on the strong deshielding effect of the sulfone group on adjacent protons and carbons. The strained four-membered ring geometry will also influence coupling constants. For comparison, in related 3-substituted thietane 1,1-dioxides, the ring protons are typically found in the 3.0-4.5 ppm region.[3] The carboxylic acid proton and carbon chemical shifts are consistent with established values for saturated carboxylic acids.[4][5]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying key functional groups. This compound possesses several IR-active moieties that will give rise to characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad | This very broad and characteristic band is due to hydrogen bonding between carboxylic acid dimers.[6][7] |

| C-H | Stretching | 2900-3000 | Medium | Aliphatic C-H stretching. |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong | A strong, sharp absorption typical for a saturated carboxylic acid carbonyl.[6][7] |

| S=O (Sulfone) | Asymmetric Stretching | 1300-1350 | Strong | A very strong and characteristic absorption for the sulfone group. |

| S=O (Sulfone) | Symmetric Stretching | 1120-1160 | Strong | Another strong and characteristic absorption for the sulfone group. |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium | |

| O-H (Carboxylic Acid) | Bending | 910-950 | Medium, Broad | Out-of-plane bend. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 150 is expected, corresponding to the molecular weight of the compound (C₄H₆O₄S). The intensity of this peak may be weak due to the potential for facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z = 45): A prominent fragment at m/z = 105 [M-45]⁺ would result from the loss of the carboxylic acid group.

-

Loss of SO₂ (m/z = 64): Cleavage of the thietane ring could lead to the loss of sulfur dioxide, resulting in a fragment at m/z = 86 [M-64]⁺.

-

McLafferty Rearrangement: While less common for cyclic systems, if the carboxylic acid can adopt a suitable conformation, a McLafferty-type rearrangement could occur, though this is less likely.

-

Further Fragmentations: The initial fragments would likely undergo further fragmentation, leading to smaller ions.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers aiming to synthesize and characterize this molecule, the following general protocols are suggested based on literature precedents for similar compounds.

Synthesis of this compound

A potential synthetic route involves the oxidation of a suitable thietane precursor.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve the thietane-3-carboxylic acid precursor in a suitable solvent such as acetic acid or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench any excess oxidizing agent and perform an aqueous work-up to remove byproducts.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

-

NMR: Prepare a sample by dissolving ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

-

IR: Obtain an IR spectrum of the solid compound using an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

MS: Analyze the compound using a mass spectrometer with a suitable ionization source (e.g., ESI or EI) to confirm the molecular weight and fragmentation pattern.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectroscopic characterization. The combination of a strained sulfone ring and a carboxylic acid moiety is expected to produce a unique and identifiable set of signals in NMR, IR, and MS analyses. Researchers working with this compound can use this guide to aid in its synthesis, purification, and structural verification, thereby accelerating its potential applications in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Thiomorpholinecarboxylic acid, methyl ester, 1,1-dioxide | C6H11NO4S | CID 59215778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. In Vivo Antidepressant Efficacy of 3-Substituted Thietane-1,1-dioxide Derivative - A Preliminary Study for Novel Anti-Depression Therapy in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Discovery and History of Thietane-Based Compounds

Abstract

Thietane, a four-membered sulfur-containing heterocycle, has transitioned from a chemical novelty to a structurally significant motif in modern medicinal and materials chemistry. Initially characterized by its challenging synthesis and distinct odor, the thietane ring is now recognized for its unique stereoelectronic properties, which impart favorable physicochemical characteristics such as increased polarity, metabolic stability, and three-dimensionality to parent molecules. This guide provides a comprehensive overview of the history of thietane chemistry, from its initial discovery to the development of sophisticated synthetic methodologies. It details key reaction classes, including classical ring-closing strategies and modern photochemical and catalytic approaches, and provides field-proven experimental protocols. Furthermore, this document explores the critical role of thietanes and their oxidized derivatives (sulfoxides and sulfones) as versatile bioisosteres in drug design, supported by quantitative physicochemical data and a detailed case study of the antitubercular drug candidate SQ109. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the thietane scaffold.

Introduction: The Thietane Moiety - A Scaffold of Unique Potential

The thietane ring is a saturated heterocycle consisting of three carbon atoms and one sulfur atom. For many years, it received significantly less attention than its oxygen-containing counterpart, the oxetane.[1] However, a growing body of research demonstrates that this sulfur-containing ring is not merely a heavier analogue but a unique structural unit with distinct and valuable properties for molecular design.[2][3]

The inherent ring strain and the presence of a polarizable sulfur atom give thietanes a unique three-dimensional geometry and electronic profile.[3] When incorporated into larger molecules, the thietane moiety can act as a "chiral three-dimensional polar motif," influencing properties critical to drug development, such as:

-

Solubility and Lipophilicity: The sulfur atom can engage in hydrogen bonding, and its oxidation state can be tuned to dramatically alter polarity.

-

Metabolic Stability: The rigid, strained ring can block sites of metabolism that are susceptible in more flexible acyclic or larger ring analogues.

-

Bioisosterism: Thietanes serve as effective bioisosteres for commonly used groups like gem-dimethyl, carbonyls, and even carboxylic acids, offering a novel way to explore chemical space and optimize drug candidates.[4][5]

This guide will trace the historical arc of thietane chemistry, detail the synthetic advancements that have made these compounds accessible, and provide a practical look at their application in modern science.

The Dawn of Thietane Chemistry: Discovery and Early Synthesis

The history of thietane begins in the early 20th century. The first documented isolation and synthesis of the parent compound, thietane (then called trimethylene sulfide), was achieved in 1916 by Hermann Staudinger and F. Pfenninger. Their foundational work established the first reliable, albeit low-yielding, method for constructing the strained four-membered ring.

The Staudinger and Pfenninger Synthesis (1916): The inaugural synthesis was a direct application of classical ring-closing strategy, reacting 1,3-dibromopropane with sodium sulfide in an ethanolic solution. This approach, analogous to the Williamson ether synthesis, formed the two crucial S-C bonds to close the ring. While conceptually straightforward, the reaction was often plagued by low yields due to competing elimination reactions and polymerization of the starting materials, a common challenge in the formation of strained rings.

Modern Synthetic Strategies: Accessing the Thietane Core

The accessibility of thietane derivatives has expanded dramatically since Staudinger's initial work. Modern organic synthesis offers a diverse toolkit for constructing the thietane ring with various substitution patterns.

Classical Ring-Closing Reactions

The foundational approach of intramolecular nucleophilic substitution remains a cornerstone of thietane synthesis. This method typically involves the reaction of a 1,3-difunctionalized propane derivative with a sulfur nucleophile.[6]

-

From 1,3-Dihalides: The reaction of 1,3-dihaloalkanes with sulfide sources like Na₂S is the most traditional route.[6] However, it is most effective for preparing 3-monosubstituted or 3,3-disubstituted thietanes. Steric hindrance around the C2 and C4 positions often leads to poor yields and favors elimination side reactions.[6]

-

From 1,3-Diols and Derivatives: A more versatile method involves the conversion of 1,3-diols into better leaving groups, such as dimesylates or ditosylates, followed by reaction with Na₂S. This approach provides reliable access to a wider range of substituted thietanes.

Photochemical [2+2] Cycloadditions (Thia-Paternò–Büchi Reaction)

A significant leap in thietane synthesis came with the application of photochemical methods. The thia-Paternò–Büchi reaction, a [2+2] cycloaddition between a thiocarbonyl compound (a thione) and an alkene, provides a powerful route to highly substituted thietanes.[7] This reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds across the alkene double bond to form the four-membered ring. It is particularly useful for creating complex, spirocyclic thietane systems.[7]

Ring Expansion and Contraction Reactions

Thietanes can also be synthesized by chemically altering other heterocyclic rings.

-

Ring Expansion of Thiiranes: Three-membered thiirane rings (episulfides) can be expanded to four-membered thietanes. This is often achieved by reacting the thiirane with a reagent that can add a one-carbon unit, such as dimethyloxosulfonium methylide.[8] The reaction proceeds via nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization to form the thietane ring.[8]

-

Ring Contraction of Thianes: While less common, the contraction of five- or six-membered sulfur heterocycles can also be used to synthesize specific thietane derivatives.

The following diagram illustrates the primary modern synthetic pathways to the thietane core.

Caption: Key synthetic routes to the thietane ring system.

Thietanes in Medicinal Chemistry: A Modern Bioisostere

The true value of the thietane scaffold in the modern era lies in its application in medicinal chemistry.[1] Its unique properties make it an attractive "bioisostere"—a substituent that can replace another functional group while retaining or improving biological activity and optimizing physicochemical properties.

The Thietane Scaffold and its Oxidized Derivatives

A key advantage of the thietane ring is the ability to tune its properties through oxidation of the sulfur atom. Thietane (S(II)), thietane-1-oxide (S(IV)), and thietane-1,1-dioxide (S(VI)) exhibit remarkably different electronic and physical properties.[9]

-

Thietane (Sulfide, S(II)): The least polar of the series, it often serves as a bioisostere for sterically demanding groups like gem-dimethyl or cyclobutane, adding three-dimensionality while improving metabolic stability.[9][10]

-

Thietane-1,1-dioxide (Sulfone, S(VI)): This is a highly polar, stable, and synthetically accessible motif.[11][12] The sulfone group is a strong hydrogen bond acceptor and can significantly increase the polarity of a molecule. Thietane dioxides are notably less lipophilic than their sulfide counterparts and even surpass the polarity of oxetanes.[9][10] They have been explored as replacements for carboxylic acids and as scaffolds in inhibitors of enzymes like PI3K-alpha.[5][11]

The following diagram illustrates the concept of using the thietane oxidation state to modulate properties.

Caption: Modulation of properties via thietane sulfur oxidation.

Quantitative Physicochemical Data

Recent studies have quantified the impact of the thietane ring and its oxidized forms on lipophilicity (LogD) and acidity/basicity (pKa), providing a rational basis for their use in drug design.

Table 1: Comparison of LogD₇.₄ for Model Compounds LogD is the distribution coefficient at pH 7.4, a measure of lipophilicity.

| Scaffold in Model Benzamide | LogD₇.₄ | Relative Polarity |

|---|---|---|

| Cyclobutane | 1.81 | Baseline |

| Thietane (S(II)) | 1.76 | Similar to Cyclobutane |

| Oxetane | 1.25 | More Polar |

| Thietane-1,1-dioxide (S(VI)) | 0.69 | Most Polar |

(Data adapted from Stepaniuk et al., 2025)[9][10]

Table 2: Acidity of Carboxylic Acid Bioisosteres

| Compound | pKa | Acidity |

|---|---|---|

| Phenylpropionic Acid | ~4.8 | Acidic |

| Thietan-3-ol Analogue | >12 | Not Acidic |

| Thietane-1,1-dioxide-3-ol Analogue | ~9.3 | Weakly Acidic |

(Data adapted from Ballatore et al., 2017)[5]

These data clearly demonstrate that the unoxidized thietane ring is a lipophilic scaffold similar to cyclobutane, while the thietane dioxide is a highly polar group that significantly reduces lipophilicity.[9][10] Furthermore, the thietan-3-ol and its sulfone derivative are effective non-acidic or weakly acidic bioisosteres for the carboxylic acid group, a crucial modification for improving properties like brain penetration for CNS drug candidates.[5]

Case Study: SQ109, an Antitubercular Drug Candidate

A prominent example of a thietane-containing compound in drug development is SQ109 .[13] SQ109 is a 1,2-ethylenediamine derivative being investigated for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]

The proposed mechanism of action for SQ109 involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for assembling the mycobacterial cell wall.[13][14] MmpL3 is responsible for transporting trehalose monomycolate (TMM), a key building block of the mycolic acid layer that forms the outer membrane of Mycobacterium tuberculosis.[14] By inhibiting this transporter, SQ109 effectively halts cell wall construction, leading to bacterial death.[13]

The role of the thietane-containing adamantyl fragment in SQ109 is thought to be crucial for its activity, contributing to the specific binding interactions with the MmpL3 transporter and providing the necessary lipophilicity to traverse the complex mycobacterial cell envelope. In mouse models of TB, replacing the standard drug ethambutol with SQ109 in a combination regimen resulted in a 32-fold greater reduction in bacterial load in the lungs, highlighting its potential to shorten and improve TB therapy.[13]

Experimental Protocols: Representative Syntheses

To provide practical, field-proven insights, this section details a representative, modern synthesis for a substituted thietane derivative. The following protocols are adapted from validated literature procedures for the synthesis of 3-aryl-3-hydroxythietane 1,1-dioxides.[15]

Protocol 5.1: Synthesis of 3-Arylthietan-3-ol

This procedure describes the addition of a Grignard reagent to thietan-3-one to create a 3-substituted tertiary alcohol.

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add thietan-3-one (1.0 equiv) and anhydrous tetrahydrofuran (THF) to make a 0.2-0.3 M solution.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the desired arylmagnesium bromide Grignard reagent (1.1 equiv, e.g., 0.5 M solution in THF) dropwise to the stirred solution over 20-30 minutes.

-

Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-arylthietan-3-ol.

Protocol 5.2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxide

This procedure describes the oxidation of the thietane sulfide to the corresponding sulfone.

-

Setup: To a round-bottom flask, add the 3-arylthietan-3-ol (1.0 equiv) from Protocol 5.1 and dichloromethane (DCM) as the solvent.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 equiv) portion-wise to the stirred solution at room temperature. Caution: m-CPBA is a potentially explosive oxidizing agent.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a pentane/acetone gradient) to afford the final 3-hydroxy-3-arylthietane 1,1-dioxide as a solid.[15]

Conclusion and Future Outlook

From its discovery as a malodorous liquid in 1916 to its current status as a sophisticated tool in drug design, the thietane ring has undergone a remarkable journey. The development of robust synthetic methods has unlocked the potential of this strained heterocycle, allowing chemists to harness its unique structural and electronic properties. The ability to fine-tune polarity and acidity through sulfur oxidation makes the thietane scaffold a "three-in-one" asset for medicinal chemists seeking to overcome challenges in solubility, metabolic stability, and bioactivity.[9][10] As demonstrated by clinical candidates like SQ109, thietane-based compounds are poised to make significant contributions to treating human disease. Future research will likely expand their application into materials science, leveraging their unique properties for the development of specialty polymers and other advanced materials.[12]

References

- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical and Computational Exploration of 1,1-Dioxothietane-3-carboxylic Acid: A Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional structures and tailored physicochemical properties is relentless. Among the emerging classes of small, strained heterocycles, 1,1-dioxothietane-3-carboxylic acid stands out as a molecule of significant interest. This compound marries the rigidity and polarity of the 4-membered thietane 1,1-dioxide ring with the versatile functionality of a carboxylic acid. The sulfone group, a potent electron-withdrawing moiety, dramatically influences the electronic character and reactivity of the entire structure.[1] This guide provides an in-depth technical overview of the theoretical and computational approaches to understanding the structure, reactivity, and potential applications of this compound, with a particular focus on its relevance in drug discovery.

The thietane 1,1-dioxide core is an intriguing structural motif. These sulfur-containing heterocycles are noted for their unique structural properties and reactivity, making them valuable building blocks in organic synthesis.[2] Their incorporation into larger molecules can impart favorable characteristics such as improved metabolic stability and altered pharmacokinetic profiles.[3][4] Furthermore, the carboxylic acid functional group is a common feature in many pharmacologically active compounds, often playing a crucial role in binding to biological targets.[5][6] However, the presence of a carboxylic acid can also lead to undesirable properties, such as poor membrane permeability.[5] This has led to extensive research into carboxylic acid bioisosteres, which are functional groups that mimic the properties of a carboxylic acid while offering improved drug-like characteristics.[7][8][9] this compound can be viewed through both lenses: as a unique scaffold for new chemical entities and as a potential bioisostere for other acidic functional groups.

This whitepaper will delve into the computational methodologies best suited for studying this molecule, predict its key structural and electronic features, and explore its potential reactivity and acidity. We will also discuss its promising applications in drug design, supported by detailed protocols and visualizations to provide a comprehensive resource for researchers in the field.

I. Computational Methodologies for the Study of this compound

The accurate theoretical description of this compound necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying the properties of organic molecules, including those containing sulfur.[10]

Choice of Density Functional and Basis Set

For sulfone-containing molecules, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred for their accuracy in describing electronic structure and thermochemistry. The B3LYP functional is a widely used and well-benchmarked choice. For more precise calculations, especially concerning reaction barriers and non-covalent interactions, long-range corrected functionals like ωB97X-D or M06-2X are recommended.

The selection of an appropriate basis set is equally critical. Pople-style basis sets, such as 6-311+G(d,p), which include diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding, are a suitable starting point.[11] For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVTZ, can be employed, though at a greater computational cost.

Solvation Models

To simulate the behavior of this compound in a biological environment or in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are essential. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the influence of the solvent on molecular properties.

Workflow for Computational Analysis

A typical computational workflow for investigating this compound is outlined below.

References

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 8. drughunter.com [drughunter.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The 1,1-Dioxothietane Ring System: A Technical Guide to Reactivity, Stability, and Application

Abstract

The 1,1-dioxothietane scaffold, a four-membered heterocyclic sulfone, has emerged from relative obscurity to become a moiety of significant interest for researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its unique stereoelectronic properties, combining a compact, rigid structure with high polarity and metabolic stability, position it as a compelling bioisosteric replacement for more common functional groups. This in-depth technical guide provides a comprehensive overview of the 1,1-dioxothietane ring system, synthesizing field-proven insights with established scientific principles. We will delve into its synthesis, explore the nuances of its reactivity and stability, and showcase its growing applications, equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this versatile heterocyclic core.

Introduction: The Rise of a Strained Scaffold

Four-membered rings have long been recognized for their utility in medicinal chemistry, offering a means to introduce three-dimensionality and fine-tune physicochemical properties.[1] While oxetanes and azetidines have seen widespread application, the thietane ring and its oxidized derivatives have been comparatively underexplored.[1] The 1,1-dioxothietane, or thietane 1,1-dioxide, stands out due to the stability conferred by the sulfone group, which is resistant to further oxidation.[1] This guide will illuminate the fundamental chemistry of this ring system, providing a robust framework for its strategic implementation in molecular design and synthesis.

Synthesis of the 1,1-Dioxothietane Core

The construction of the 1,1-dioxothietane ring is a critical first step for its utilization. The most common and reliable method involves the oxidation of a pre-formed thietane ring.

Oxidation of Thietanes

The oxidation of thietanes to their corresponding 1,1-dioxides is a high-yielding and versatile transformation. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being the most prevalent.

Experimental Protocol: Synthesis of Unsubstituted Thietane 1,1-Dioxide [2]

-

Materials: Thietane (trimethylene sulfide), tungstic acid (WO₃·H₂O), 10% aqueous sodium hydroxide, glacial acetic acid, 30% hydrogen peroxide, chloroform, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of tungstic acid in water is adjusted to pH 11.5 with aqueous sodium hydroxide to form a tungstate catalyst suspension.

-

The suspension is cooled to 0–10 °C, and glacial acetic acid and thietane are added.

-

30% hydrogen peroxide is added dropwise over 2 hours while maintaining the temperature between 0–10 °C.

-

The mixture is stirred for an additional hour at 0–10 °C.

-

The reaction mixture is then heated to near dryness on a steam bath.

-

The resulting solid is triturated with hot chloroform (5 x 100 mL).

-

The combined chloroform extracts are filtered to remove the catalyst, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting white solid is thietane 1,1-dioxide (88-94% yield).

-

-

Characterization:

This protocol can be adapted for the synthesis of substituted 1,1-dioxothietanes, typically starting from the corresponding substituted thietanes. For instance, 3-substituted thietanols can be readily oxidized to the corresponding 3-hydroxy-1,1-dioxothietanes using m-CPBA.[4]

DOT Diagram: General Synthesis of 1,1-Dioxothietanes

Caption: General synthetic route to 1,1-dioxothietanes via oxidation.

Reactivity of the 1,1-Dioxothietane Ring

The reactivity of the 1,1-dioxothietane ring is dominated by its strained nature and the electron-withdrawing effect of the sulfone group. Key reactions include thermal decomposition and ring-opening reactions.

Thermal Stability and Decomposition

The 1,1-dioxothietane ring is thermally labile and can undergo decomposition via the extrusion of sulfur dioxide (SO₂). This cheletropic elimination results in the formation of a cyclopropane. While quantitative kinetic data for the parent 1,1-dioxothietane is scarce in the literature, the thermal decomposition of related four-membered cyclic sulfones suggests this process is a key degradation pathway.[5] The Ramberg-Bäcklund reaction, which proceeds through an unstable episulfone intermediate, also highlights the facile extrusion of SO₂ from strained sulfur-containing rings to form alkenes.[6][7]

DOT Diagram: Thermal Decomposition of 1,1-Dioxothietane

Caption: Thermal decomposition of 1,1-dioxothietane via SO₂ extrusion.

Ring-Opening Reactions

The strained four-membered ring of 1,1-dioxothietane is susceptible to nucleophilic attack, leading to ring-opening. The electron-withdrawing sulfone group activates the adjacent carbon atoms towards nucleophiles.

Experimental Protocol: Nucleophilic Ring-Opening of Thietane [8]

-

Materials: Thietane, n-butyllithium in hexanes, diethyl ether, electrophile (e.g., water or alkyl halide).

-

Procedure:

-

A solution of thietane in anhydrous diethyl ether is cooled to -78 °C.

-

n-Butyllithium is added dropwise, and the reaction is stirred at low temperature.

-

The electrophile is added to quench the reaction.

-

The reaction is warmed to room temperature, and the product is isolated via aqueous workup.

-

While this protocol describes the ring-opening of the parent thietane, similar principles apply to the 1,1-dioxide, although the reactivity will be influenced by the sulfone group. The reaction of 3-substituted 1,1-dioxothietanes with nucleophiles can also be facilitated by the presence of a leaving group at the 3-position.[1]

DOT Diagram: Nucleophilic Ring-Opening of 1,1-Dioxothietane

Caption: General mechanism for the nucleophilic ring-opening of 1,1-dioxothietane.

Stability of the 1,1-Dioxothietane Ring System

The stability of the 1,1-dioxothietane ring is a crucial factor in its utility, particularly in the context of drug development. Generally, the ring is stable under a range of conditions, but this can be influenced by substitution patterns.

A study on 3,3-disubstituted thietane-1,1-dioxides demonstrated remarkable stability under various conditions.[4]

| Condition | Observation |

| Acidic | Quantitative recovery after treatment with 1 M HCl at 37 °C.[4] |

| Basic | Quantitative recovery after treatment with 1 M NaOH.[4] |

| Nucleophilic | Quantitative recovery in the presence of NaI and cysteine methyl ester.[4] |

However, it is important to note that a 3-hydroxy-1,1-dioxothietane derivative was found to degrade via elimination to the corresponding thiete 1,1-dioxide upon treatment with aqueous 1 M NaOH.[4] This highlights the influence of substituents on the overall stability of the ring system.

Applications in Drug Discovery and Medicinal Chemistry

The 1,1-dioxothietane ring has garnered significant attention as a bioisostere in medicinal chemistry. Its unique combination of properties makes it an attractive replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[9][10]

Physicochemical Properties and Bioisosterism

The introduction of a 1,1-dioxothietane moiety can have a profound impact on the physicochemical properties of a molecule.

-

Polarity and Solubility: The sulfone group imparts significant polarity, which can lead to improved aqueous solubility compared to non-polar bioisosteres like the gem-dimethyl group.[9]

-

Lipophilicity: The 1,1-dioxothietane ring is less lipophilic than a gem-dimethyl group.[9] This can be advantageous in drug design, where reducing lipophilicity is often a key objective to improve pharmacokinetic properties.

-

Metabolic Stability: The 1,1-dioxothietane ring is generally resistant to metabolic degradation, particularly oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile and a longer half-life of a drug candidate.

-

Three-Dimensionality: As a strained four-membered ring, the 1,1-dioxothietane introduces a defined three-dimensional vector, which can be crucial for optimizing interactions with a biological target.

Case Studies

While extensive clinical data on drugs containing a 1,1-dioxothietane moiety is still emerging, preclinical studies have demonstrated its potential. For instance, replacement of a peptide bond with a thietane dioxide has been shown to significantly improve both metabolic stability and target selectivity.[2]

Conclusion

The 1,1-dioxothietane ring system represents a valuable and increasingly utilized scaffold in modern chemistry. Its synthesis is readily achievable through the oxidation of thietanes, and its reactivity is characterized by thermal extrusion of sulfur dioxide and susceptibility to nucleophilic ring-opening. The inherent stability of the ring under many conditions, coupled with its desirable physicochemical properties, makes it a powerful tool for medicinal chemists. As our understanding of this unique heterocyclic system continues to grow, we can anticipate even more innovative applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for researchers to confidently explore and exploit the potential of the 1,1-dioxothietane core in their own endeavors.

References

- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1,1-dioxothietane-3-carboxylic acid: Solubility and pKa Analysis

Introduction: The Emerging Importance of Thietane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of novel scaffolds to modulate physicochemical properties is paramount for successful drug development. Four-membered heterocycles, such as thietanes, have garnered significant interest as versatile building blocks.[1][2] The oxidized form, thietane 1,1-dioxide, offers a unique combination of properties, including increased polarity and metabolic stability, making it an attractive motif for enhancing drug-like characteristics.[3][4] This guide focuses on a specific derivative, 1,1-dioxothietane-3-carboxylic acid (CAS: 13129-21-0, Formula: C₄H₆O₄S), a molecule of interest for its potential applications in pharmaceutical development.[5][6][7][8]

Understanding the fundamental physicochemical parameters of solubility and pKa is a critical, non-negotiable step in the early stages of drug discovery.[9][10] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for the experimental determination and theoretical consideration of the aqueous solubility and acid dissociation constant (pKa) of this compound. It is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale behind the experimental choices.

Theoretical Framework: Predicting Physicochemical Behavior

Before embarking on experimental determination, a theoretical analysis of the molecular structure of this compound provides valuable insights into its expected solubility and acidity.

Molecular Structure and its Implications:

-

1,1-dioxothietane ring: This small, strained ring is highly polar due to the two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group. This feature is anticipated to enhance interactions with water molecules, thereby increasing aqueous solubility.[1][4]

-

Carboxylic acid moiety: The -COOH group is a classic acidic functional group and a primary driver of both water solubility (through hydrogen bonding) and the compound's pKa. The presence of this group indicates that the compound will exhibit pH-dependent solubility.

-

Electron-withdrawing sulfone group: The powerful electron-withdrawing nature of the sulfone group, adjacent to the carboxylic acid, is expected to stabilize the carboxylate anion formed upon deprotonation. This stabilization will likely increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to a simple alkyl carboxylic acid.

Based on this structural analysis, we hypothesize that this compound is a relatively acidic compound with moderate to good aqueous solubility, particularly at pH values above its pKa.

Part 1: Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method , as it measures the concentration of a saturated solution in equilibrium with the solid drug.[11][12][13]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that the analytical method is accurate.

1. Preparation of Materials:

-

Compound: this compound (purity ≥98%).

-

Solvent: Purified, deionized water and relevant aqueous buffer solutions (e.g., phosphate-buffered saline, pH 7.4).

-

Equipment: Temperature-controlled orbital shaker, centrifuge, calibrated pH meter, analytical balance, volumetric flasks, and a validated analytical instrument for quantification (e.g., HPLC-UV).

2. Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements are consistent.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate mobile phase for the chosen analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV method with a previously established calibration curve.

3. Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Method | Shake-Flask |

| Temperature | 25°C / 37°C |

| Aqueous Medium | Deionized Water |

| Aqueous Medium | PBS (pH 7.4) |

| Solubility (µg/mL) | To be determined experimentally |

| Solubility (mM) | To be determined experimentally |

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Part 2: Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this is the equilibrium between the neutral acid and the conjugate base (carboxylate anion). This value is crucial as it dictates the charge state of the molecule at different physiological pHs, which in turn affects solubility, membrane permeability, and receptor binding.[14]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and historically standard method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.[14][16]

1. Preparation of Materials:

-

Compound: A precisely weighed amount of this compound to create a solution of known concentration (e.g., 1 mM).[16]

-

Titrants: Standardized solutions of 0.1 M NaOH (carbonate-free) and 0.1 M HCl.[16]

-

Ionic Strength Adjuster: A concentrated solution of KCl (e.g., 0.15 M) to maintain constant ionic strength throughout the titration.[16]

-

Equipment: A calibrated potentiometer with a pH electrode, an automated titrator or a precision burette, a magnetic stirrer, and a nitrogen line.

2. Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve the compound in deionized water to create a solution of known concentration (e.g., 20 mL of 1 mM sample). Add the ionic strength adjuster. Purge the solution with nitrogen for several minutes to remove dissolved CO₂, which can interfere with the titration of an acid.[16]

-

Initial Acidification: Lower the pH of the solution to ~pH 2 by adding 0.1 M HCl to ensure the carboxylic acid is fully protonated at the start of the titration.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For greater accuracy, the inflection point of the curve can be determined by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

3. Data Presentation:

| Parameter | Value |

| Compound | This compound |

| Method | Potentiometric Titration |

| Temperature | 25°C |

| Ionic Strength | 0.15 M KCl |

| pKa | To be determined experimentally |

Logical Diagram for pKa Determination

Caption: Logical flow of pKa determination via titration.

Part 3: The Role of Computational Modeling

In modern drug discovery, in silico prediction of physicochemical properties serves as a cost-effective and rapid screening tool.[17] Various computational models can predict pKa and solubility with increasing accuracy.[18][19]

-

pKa Prediction: Methods like quantum chemical calculations combined with continuum solvation models (e.g., DFT with PCM) or quantitative structure-property relationship (QSPR) models can provide estimates.[20][21] These predictions are most accurate when benchmarked against structurally similar compounds with known experimental values.

-

Solubility Prediction: General solubility equation (GSE) models and other machine learning algorithms can predict aqueous solubility based on parameters like melting point, logP, and pKa.

While computational predictions should not replace experimental data, they are invaluable for prioritizing compounds, guiding experimental design, and interpreting results.

Conclusion and Forward Outlook

This guide has detailed a robust, experimentally-grounded framework for the comprehensive characterization of the aqueous solubility and pKa of this compound. By employing the gold-standard shake-flask and potentiometric titration methods, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. The unique structural features of the thietane 1,1-dioxide scaffold—namely its high polarity and the electron-withdrawing nature of the sulfone group—suggest that this class of compounds holds significant promise for the design of molecules with favorable ADME profiles. The methodologies outlined herein provide the critical tools to validate this potential and advance the exploration of thietane derivatives in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Thietane Dioxide - Enamine [enamine.net]

- 5. appretech.com [appretech.com]

- 6. This compound | CAS:13129-21-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 13129-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. chemaxon.com [chemaxon.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 1,1-Dioxothietane-3-Carboxylic Acid Derivatives: A Strategic Workflow for Hit Identification and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a New Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of new therapeutic agents. Sulfur-containing functional groups are privileged motifs, present in a significant portion of approved drugs, valued for their ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions.[1] The sulfone moiety (R-S(O)₂-R'), in particular, is a stable, polar functional group known to act as a strong hydrogen-bond acceptor, often improving metabolic stability and pharmacokinetic profiles.[1] This guide focuses on the 1,1-dioxothietane ring system, a strained, four-membered cyclic sulfone. The inherent ring strain and defined geometry of this scaffold, combined with the acidic proton and potential for hydrogen bonding from the 3-carboxylic acid group, present a unique and underexplored pharmacophore.

This document provides a comprehensive, field-proven framework for the initial biological evaluation of a library of 1,1-dioxothietane-3-carboxylic acid derivatives. It is structured not as a rigid protocol but as a multi-tiered strategic workflow. Our approach emphasizes scientific integrity, beginning with broad, high-throughput methods to cast a wide net for potential bioactivity and progressively employing more complex, resource-intensive assays to confirm hits, elucidate mechanisms, and select the most promising candidates for lead optimization.

Section 1: The Foundation - Compound Library Quality Control

The most rigorous screening cascade will fail if the integrity of the compound library is compromised. Before any biological assessment, a stringent quality control (QC) process is non-negotiable.

1.1. Identity and Purity Confirmation Each derivative in the library must be unequivocally verified.

-

Identity: Confirmed using High-Resolution Mass Spectrometry (HRMS) to match the observed mass to the calculated exact mass, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.

-

Purity: Assessed via High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds. A minimum purity threshold of >95% is required for quantitative high-throughput screening (HTS).

1.2. Solubility Assessment Poor solubility is a primary source of artifacts in screening assays.

-

Kinetic Solubility: A preliminary assessment is performed using nephelometry or turbidimetry in the primary assay buffer. This identifies compounds prone to precipitation at test concentrations.

-

Causality: Insoluble compounds can cause light scattering, leading to false positives in optical assays. They can also aggregate and non-specifically inhibit enzymes, a phenomenon known as promiscuous inhibition. Addressing solubility upfront prevents wasted resources on artifactual hits.

1.3. Stock Solution Management

-

Solvent: Dimethyl sulfoxide (DMSO) is the standard, but its final concentration in assays must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

-

Storage: Compounds are stored at -20°C or -80°C in desiccated conditions to prevent degradation and water absorption. Multiple freeze-thaw cycles should be avoided by preparing intermediate "daughter" plates.

Section 2: The Screening Cascade - A Multi-Tiered Approach

The screening process is designed as a funnel, efficiently filtering a large library down to a small number of well-characterized, high-quality hits.

Caption: The four-tiered screening cascade for hit identification and validation.

Tier 1: High-Throughput Primary Screening

The goal of Tier 1 is to rapidly and cost-effectively identify initial "hits" from the full library.[2] Assays are typically run at a single, high concentration (e.g., 10-20 µM) in a high-density format (384- or 1536-well plates).

2.1.1. Foundational Cytotoxicity Screening This is a critical counter-screen performed in parallel with the primary assay. It identifies compounds that cause cell death, which can lead to non-specific activity in cell-based assays.[3][4]

Experimental Protocol: MTT Cell Viability Assay

-

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Seed cells (e.g., HEK293 for general toxicity) into a 96- or 384-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

-

Compound Treatment: Add 1,1-dioxothietane derivatives to the wells at the desired final concentration (e.g., 10 µM). Include vehicle controls (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for 24-72 hours.

-

MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Causality: This incubation time allows for sufficient formazan production in viable cells without causing toxicity from the reagent itself.

-

Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

-

Self-Validation: The assay includes positive (100% cell death) and negative (vehicle control) controls on every plate, which are used to calculate a Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.

2.1.2. Primary Activity Screen: Target-Based vs. Phenotypic

-

Target-Based Screening: This approach is used when a specific molecular target (e.g., an enzyme or receptor) is hypothesized. It is highly efficient for identifying molecules that interact directly with the target of interest.[5][6][7] For instance, given the sulfone moiety, a panel of proteases or kinases could be selected.[7]

-

Phenotypic Screening: This target-agnostic approach measures a compound's effect on a cellular or organismal phenotype (e.g., inhibition of cancer cell proliferation, prevention of bacterial biofilm formation).[8][9] This is particularly useful for novel scaffolds where the molecular target is unknown.

Tier 2: Hit Confirmation and Potency Determination

A "hit" from a primary screen is merely a starting point.[10] Tier 2 aims to confirm these initial findings and quantify their potency.

-

Hit Confirmation: Re-test all initial hits using a freshly prepared sample of the compound to rule out plating errors or compound degradation in the original screening plate.

-

Dose-Response Analysis: Test confirmed hits across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution). The resulting data is fitted to a sigmoidal dose-response curve to calculate the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀).

Data Presentation: Dose-Response Analysis of Confirmed Hits

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Dioxo-001 | 85.2 | 1.5 | > 50 | > 33.3 |

| Dioxo-007 | 91.5 | 0.8 | 12.4 | 15.5 |

| Dioxo-016 | 78.9 | 5.2 | > 50 | > 9.6 |

| Dioxo-023 | 95.1 | 1.1 | 1.5 | 1.4 (Discard) |

Causality: The Selectivity Index (SI) is a critical parameter. A high SI (>10) indicates that the compound's desired biological activity occurs at concentrations far below those that cause general cytotoxicity, making it a more promising candidate.

Tier 3: Secondary Assays and Initial Mechanism of Action (MoA)

This tier focuses on eliminating false positives that are specific to the primary assay format and beginning to understand how the compound works.[11][12]

-

Orthogonal Assays: Confirm the activity of hits using a different assay technology. For example, if the primary screen was a fluorescence-based enzyme assay[7], the orthogonal assay could be label-free, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which directly measure compound-target binding.[12]

-

Counter-Screens: Test hits against related targets to assess selectivity. For a kinase inhibitor, this would involve screening against a panel of other kinases. High selectivity is a hallmark of a promising drug candidate.

-

Initial MoA Studies: For a confirmed, selective hit, the next step is to validate its effect in a cellular context.

Caption: Hypothetical signaling pathway for MoA validation via Western Blot.

Experimental Protocol: Western Blot for Pathway Analysis

-

Principle: This technique is used to detect the phosphorylation status of a downstream protein (Effector Y) to confirm that the compound (Dioxothietane Hit) is engaging its intended upstream target (Target X) within the cell.[12]

-

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with a dose-range of the hit compound for a specified time.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the downstream effector (e.g., anti-phospho-Effector Y). Subsequently, strip and re-probe the same membrane with an antibody for the total level of the effector protein as a loading control.

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensities using densitometry. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target cellular activity.

-

Tier 4: Early ADME/Tox Profiling

Even highly potent and selective compounds can fail if they have poor pharmacokinetic properties or unforeseen toxicity.[13] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial for de-risking candidates.[14][15]

-

In Silico Profiling: Computational models can predict properties like lipophilicity (logP), aqueous solubility, and potential for toxicity.[16]

-

In Vitro ADME Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life. Rapid metabolism is a common reason for poor in vivo efficacy.

-

Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to act on its target.

-

Permeability: Use assays like the Caco-2 cell monolayer to predict intestinal absorption.

-

-

In Vitro Toxicology:

-

hERG Liability: Test for inhibition of the hERG potassium channel, a common cause of drug-induced cardiac arrhythmia.

-

Genotoxicity: Preliminary assessment using assays like the Ames test to check for mutagenic potential.

-

Data Presentation: Early ADME/Tox Profile of Validated Hits